An In-Depth Technical Guide to the Molecular Structure and Analytical Application of Rosuvastatin-d6 Sodium Salt
An In-Depth Technical Guide to the Molecular Structure and Analytical Application of Rosuvastatin-d6 Sodium Salt
This guide provides a comprehensive technical overview of Rosuvastatin-d6 sodium salt, a critical reagent in modern pharmaceutical analysis. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular characteristics of this stable isotope-labeled internal standard and elucidates its application in quantitative bioanalysis. The methodologies described herein are grounded in established analytical principles to ensure scientific integrity and reproducible outcomes.
Introduction: The Imperative for Stable Isotope-Labeled Internal Standards in Bioanalysis
In the realm of pharmacokinetics and drug metabolism studies, the accurate quantification of xenobiotics in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for such analyses due to its high sensitivity and selectivity. However, the accuracy of LC-MS data can be compromised by several factors, including sample preparation variability, matrix effects (ion suppression or enhancement), and instrument drift.[1]
To mitigate these variables, a stable isotope-labeled internal standard (SIL-IS) is employed. A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium, carbon-13, nitrogen-15).[2][3] These standards are chemically identical to the analyte, ensuring they co-elute during chromatography and experience similar ionization effects in the mass spectrometer.[1] By adding a known concentration of the SIL-IS to each sample, variations in the analytical process can be normalized, leading to highly accurate and precise quantification. Rosuvastatin-d6 sodium salt serves this vital role in the bioanalysis of rosuvastatin.[4]
Molecular Profile of Rosuvastatin-d6 Sodium Salt
Rosuvastatin is a competitive inhibitor of HMG-CoA reductase, an enzyme involved in cholesterol synthesis.[5] Rosuvastatin-d6 sodium salt is a deuterated analog of rosuvastatin, specifically designed for use as an internal standard.[4] The six deuterium atoms are strategically placed on the isopropyl group, providing a distinct mass shift without significantly altering the molecule's physicochemical properties.[6]
Chemical Structure and Properties
The chemical structure of Rosuvastatin-d6 sodium salt is illustrated below:
(Image of Rosuvastatin-d6 sodium salt structure would be placed here in a real document)
The key molecular identifiers and properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Chemical Name | sodium (3R,5S,E)-7-(4-(4-fluorophenyl)-6-(isopropyl-d6)-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate | [7] |
| Molecular Formula | C₂₂H₂₁D₆FN₃NaO₆S | [5] |
| Molecular Weight | ~509.6 g/mol | [7] |
| Exact Mass | 509.18788968 Da | [7] |
| CAS Number | 2070009-41-3 | [7] |
| Appearance | Solid | [5] |
| Solubility | Soluble in Methanol | [5] |
| Storage | -20°C for long-term stability | [5] |
Quality Control and Characterization of Rosuvastatin-d6 Sodium Salt
The utility of a SIL-IS is contingent upon its purity and structural integrity. Therefore, rigorous characterization is a prerequisite for its use in regulated bioanalysis. A supplier's Certificate of Analysis (CoA) provides initial confirmation of identity and purity.[8] However, in-house verification is a critical component of a self-validating analytical system.
Verification of Molecular Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure of organic molecules. For Rosuvastatin-d6 sodium salt, the ¹H NMR spectrum will be largely identical to that of rosuvastatin, with the notable absence of signals corresponding to the isopropyl methine and methyl protons.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of Rosuvastatin-d6 sodium salt and dissolve it in approximately 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6).[9] The choice of DMSO-d6 is often preferred for its ability to dissolve a wide range of organic compounds and its distinct solvent peak that is unlikely to interfere with analyte signals.[10]
-
Instrument Setup:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Shim the magnetic field to ensure homogeneity and obtain sharp spectral lines.
-
Set the acquisition parameters, including the number of scans, relaxation delay, and pulse width, to achieve an adequate signal-to-noise ratio. A longer relaxation delay (e.g., 5 times the longest T1) is crucial for accurate integration in quantitative NMR.[11]
-
-
Data Acquisition and Processing:
-
Acquire the ¹H NMR spectrum.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d6 at ~2.50 ppm) or an internal standard like tetramethylsilane (TMS).[10]
-
-
Spectral Interpretation:
-
Compare the obtained spectrum with a reference spectrum of rosuvastatin.
-
Confirm the presence of characteristic signals for the aromatic, olefinic, and aliphatic protons of the rosuvastatin backbone.
-
Verify the absence or significant reduction of the signal corresponding to the isopropyl group's protons, which confirms deuteration at this position. The expected chemical shifts for key protons in the non-deuterated portion of the molecule would be similar to those of rosuvastatin.[11]
-
Diagram: ¹H NMR Workflow
Caption: Workflow for the characterization of Rosuvastatin-d6 sodium salt by ¹H NMR.
Confirmation of Molecular Weight and Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. This technique is indispensable for confirming the molecular weight and assessing the isotopic purity of a SIL-IS.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of Rosuvastatin-d6 sodium salt (e.g., 1 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The acidic mobile phase promotes protonation in positive ion mode electrospray ionization (ESI).
-
Instrument Setup:
-
Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Calibrate the mass analyzer using a known calibration standard to ensure high mass accuracy.
-
Infuse the sample directly into the ESI source or inject it via a liquid chromatography system.
-
-
Data Acquisition:
-
Acquire the full scan mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.
-
The target m/z for the protonated molecule of Rosuvastatin-d6 (C₂₂H₂₂D₆FN₃O₆S) would be approximately 504.2.
-
-
Data Analysis:
-
Determine the accurate mass of the most abundant isotopic peak.
-
Compare the measured accurate mass with the theoretical exact mass calculated for the elemental formula C₂₂H₂₂D₆FN₃O₆S. The mass difference should be within a few parts per million (ppm).
-
Examine the isotopic distribution to confirm the presence of six deuterium atoms and assess the isotopic purity. The relative abundance of the M+1, M+2, etc., peaks should align with the theoretical distribution.
-
Diagram: HRMS Workflow
Caption: Workflow for the confirmation of molecular weight and isotopic purity by HRMS.
Application of Rosuvastatin-d6 Sodium Salt in Bioanalytical Methods
The primary application of Rosuvastatin-d6 sodium salt is as an internal standard for the quantification of rosuvastatin in biological samples, typically plasma, to support pharmacokinetic studies. The following is a representative protocol for a validated LC-MS/MS method.
Step-by-Step Bioanalytical Protocol
Objective: To accurately quantify the concentration of rosuvastatin in human plasma samples.
Materials:
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Rosuvastatin reference standard
-
Rosuvastatin-d6 sodium salt (internal standard)
-
Methanol, acetonitrile (HPLC grade)
-
Formic acid, ammonium acetate (LC-MS grade)
-
Deionized water
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of rosuvastatin (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of Rosuvastatin-d6 sodium salt (e.g., 1 mg/mL) in methanol.
-
From these stock solutions, prepare a series of working standard solutions of rosuvastatin at various concentrations and a single working solution of the internal standard (e.g., 100 ng/mL) by serial dilution with a suitable solvent mixture (e.g., 50:50 methanol:water).
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank human plasma with the rosuvastatin working solutions to create a calibration curve with a range of concentrations (e.g., 0.1 to 50 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Extraction (Solid-Phase Extraction - SPE):
-
To a 100 µL aliquot of plasma sample (unknown, calibrator, or QC), add a fixed volume (e.g., 25 µL) of the internal standard working solution.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., acetonitrile). The gradient is optimized to achieve good separation of rosuvastatin from matrix components.
-
Flow Rate: e.g., 0.4 mL/min.
-
Injection Volume: e.g., 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Rosuvastatin: m/z 482.2 → 258.2
-
Rosuvastatin-d6: m/z 488.2 → 264.2
-
-
Optimize instrument parameters such as declustering potential and collision energy for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both rosuvastatin and Rosuvastatin-d6.
-
Calculate the peak area ratio (rosuvastatin/Rosuvastatin-d6).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of rosuvastatin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Diagram: Bioanalytical Workflow
Caption: Workflow for the quantification of rosuvastatin in plasma using Rosuvastatin-d6 as an internal standard.
Conclusion
Rosuvastatin-d6 sodium salt is an indispensable tool for the accurate and precise quantification of rosuvastatin in biological matrices. Its chemical and isotopic purity, verified through rigorous analytical characterization, ensures its reliability as an internal standard. The detailed protocols provided in this guide offer a framework for the characterization of this critical reagent and its application in a validated bioanalytical workflow. By adhering to these principles and methodologies, researchers and drug development professionals can generate high-quality data that is essential for the advancement of pharmaceutical sciences.
References
-
Veeprho. Rosuvastatin-D6 (Sodium Salt). [Link]
-
Veeprho. Rosuvastatin-D6 (Sodium Salt) Impurity. [Link]
-
Turkish Journal of Pharmaceutical Sciences. Cocrystal Construction Between Rosuvastatin Calcium and L-asparagine with Enhanced Solubility and Dissolution Rate. [Link]
-
PubChem. Rosuvastatin (D6 Sodium). [Link]
-
TÜBİTAK Academic Journals. The application of qNMR for the determination of rosuvastatin in tablet form. [Link]
-
ResearchGate. 1 H NMR Spectrum of pure rosuvastatin calcium. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype? [Link]
-
European Medicines Agency. ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
ResearchGate. A NOVEL SYNTHESIS APPROACH OF ROSUVASTATIN AND THEIR INTERMEDIATES. [Link]
-
PubMed. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. [Link]
-
PMC. The application of qNMR for the determination of rosuvastatin in tablet form. [Link]
-
PMC. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. [Link]
-
ResearchGate. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. [Link]
-
Agilent. CERTIFICATE OF ANALYSIS. [Link]
-
Acanthus Research. Designing Stable Isotope Labeled Internal Standards. [Link]
-
ResearchGate. (PDF) The application of qNMR for the determination of rosuvastatin in tablet form. [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 3. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 4. Determine the structure of small organic molecule from 1H NMR experimental spectrum [cheminfo.org]
- 5. A Standardized Protocol for Assuring the Validity of Proteomics Results from Liquid Chromatography–High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 7. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
